molecular formula C8H10FN3O3 B11508152 3-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-propionic acid methyl ester CAS No. 374106-34-0

3-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-propionic acid methyl ester

Cat. No.: B11508152
CAS No.: 374106-34-0
M. Wt: 215.18 g/mol
InChI Key: XEHYZCIJESBTCO-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, an amino group, and a pyrimidine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the pyrimidine ring, followed by the introduction of the amino and fluoro groups through nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the amino or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate
  • Methyl 3-(4-amino-5-bromo-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate

Uniqueness

Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its chloro or bromo analogs.

Properties

CAS No.

374106-34-0

Molecular Formula

C8H10FN3O3

Molecular Weight

215.18 g/mol

IUPAC Name

methyl 3-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C8H10FN3O3/c1-15-6(13)2-3-12-4-5(9)7(10)11-8(12)14/h4H,2-3H2,1H3,(H2,10,11,14)

InChI Key

XEHYZCIJESBTCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C(=NC1=O)N)F

Origin of Product

United States

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